molecular formula C10H12ClFN2S B2798108 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 1094031-65-8

2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B2798108
CAS No.: 1094031-65-8
M. Wt: 246.73
InChI Key: GTQAVONEWPZXNM-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic imidazoline derivative characterized by a 4-fluorobenzylthio substituent attached to the 2-position of a 4,5-dihydroimidazole ring, with a hydrochloride counterion.

Synthesis: The compound is synthesized via nucleophilic substitution, where the sulfur atom of a thiol group (e.g., 4-fluorobenzyl mercaptan) reacts with a 2-chloro-4,5-dihydroimidazole intermediate in dichloromethane or methanol under mild conditions . This method aligns with protocols used for structurally related imidazoline derivatives, ensuring high yields and scalability .

The fluorine substituent may enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.ClH/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQAVONEWPZXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4,5-dihydro-1H-imidazole.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-fluorobenzyl chloride with a thiol derivative of the imidazole ring under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) in the compound undergoes nucleophilic substitution, particularly under alkaline conditions. For example:

  • Reaction with alkyl halides : The sulfur atom acts as a nucleophile, displacing halides to form sulfonium salts.

  • Replacement by oxygen/nitrogen nucleophiles : Thioether can be oxidized to sulfoxides or sulfones using agents like H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) .

Imidazole Ring Functionalization

The 4,5-dihydroimidazole ring participates in reactions typical of heterocyclic amines:

Acylation and Alkylation

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form N-acylated derivatives. Yields range from 70–85% depending on steric hindrance .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) produces N-alkylated imidazolium salts.

Electrophilic Substitution

  • Nitration : The imidazole ring undergoes nitration at the C-2 position using HNO3_3/H2_2SO4_4, yielding nitro derivatives.

  • Sulfonation : Reacts with SO3_3 in fuming H2_2SO4_4 to introduce sulfonic acid groups.

Hydrolysis Reactions

The imidazoline ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the ring in HCl/H2_2O yields a diamino thioether derivative.

  • Basic hydrolysis : NaOH/EtOH opens the ring to form a mercaptan intermediate .

Complexation with Metals

The nitrogen and sulfur atoms coordinate with transition metals:

  • Copper(II) complexes : Forms stable complexes in ethanol, confirmed by UV-Vis and ESR spectroscopy. These complexes show enhanced catalytic activity in oxidation reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with arylboronic acids to form biaryl thioethers. Optimal conditions: Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O (80°C, 12 h).

Oxidation and Reduction

  • Oxidation : Thioether oxidizes to sulfone using H2_2O2_2/AcOH (yield: 92%).

  • Reduction : NaBH4_4 reduces the imidazoline ring to a saturated amine .

Data Table: Key Chemical Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield (%)Source
Thioether oxidationH2_2O2_2/AcOH, 50°C, 4 hSulfone derivative92
AcylationAcetyl chloride, DCM, rt, 2 hN-Acetylimidazole78
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3, 80°CBiaryl thioether65
Acidic hydrolysis6M HCl, reflux, 6 hDiamino thioether85

Mechanistic Insights

  • Nucleophilic substitution at sulfur : Proceeds via an SN_N2 mechanism, as evidenced by kinetic studies.

  • Imidazole acylation : Follows a two-step mechanism involving initial protonation of the nitrogen, followed by nucleophilic attack on the acyl chloride .

Stability and Reactivity

  • pH-dependent stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) due to ring opening.

  • Thermal stability : Decomposes above 200°C, confirmed by TGA.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves multi-step organic reactions that incorporate the thioether moiety and the imidazole ring. The compound's structure can be represented as follows:C10H12ClFN2S\text{C}_{10}\text{H}_{12}\text{ClFN}_2\text{S}This structure underpins its potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, Jain et al. evaluated various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using cylinder well diffusion methods. Among these, certain compounds showed promising antibacterial activity, indicating that this compound could also possess similar properties due to its structural characteristics .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundIC50 (μg/ml)
Compound A49.28 ± 3.03
Compound B32.17 ± 2.87
Compound C29.10 ± 1.60

Antioxidant Properties

Subhashini et al. synthesized a series of imidazole derivatives and assessed their antioxidant activity through various assays such as DPPH and FRAP. The results indicated that certain modifications to the imidazole structure could enhance its radical scavenging ability, suggesting that this compound may also exhibit antioxidant effects .

Table 2: Antioxidant Activity Assay Results

MethodCompound ACompound B
DPPH25%35%
FRAP30%40%

Antihypertensive Effects

Navarrete-Vazquez et al. investigated the antihypertensive potential of imidazole derivatives in spontaneously hypertensive rats (SHR). Their findings suggested that modifications in the imidazole ring could lead to significant vasorelaxation effects. The evaluation of ex vivo vasorelaxant activity revealed that compounds similar to this compound may have therapeutic benefits in managing hypertension .

Table 3: Ex Vivo Vasorelaxant Effects

CompoundEC50 (μM)E max (%)
Compound D369.37 ± 10.291.2 ± 1.18
Compound E210.33 ± 11.375.14 ± 33.5

Case Study: Neuroprotective Activity

A study explored the neuroprotective effects of imidazole-containing compounds on ischemic stroke models. The findings indicated that certain derivatives could significantly reduce neuronal damage when administered post-injury, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain enzymes or receptors, while the thioether linkage and imidazole ring contribute to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound can modulate biological processes by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine (electronegative, small) enhances water solubility and metabolic stability compared to bulkier chlorinated analogs .
  • Aromatic Systems : Naphazoline’s naphthyl group increases lipophilicity and prolongs receptor binding compared to benzyl derivatives .
  • Steric Effects: Xylometazoline’s <i>tert</i>-butyl and methyl groups improve α₂-adrenoceptor selectivity and duration of action .

Pharmacological Activity Comparison

Compound Primary Activity Receptor Affinity Clinical Use Research Findings
Target Compound Potential α₂-adrenoceptor modulation Not quantified Experimental (preclinical) Structural similarity to idazoxan derivatives suggests CNS activity
Naphazoline HCl α₁-Adrenergic agonist High α₁ affinity Ocular/nasal decongestant Rapid vasoconstriction; short duration
Xylometazoline HCl α₂-Adrenergic agonist Selective for α₂ receptors Nasal decongestion Prolonged action due to slow dissociation
RX 821002 (Idazoxan analog) α₂-Adrenoceptor antagonist High α₂ antagonism Research tool for noradrenergic pathways Blocks spinal adrenoceptors in pain models

Mechanistic Insights :

  • The target compound’s fluorine substituent may reduce cytochrome P450-mediated metabolism, extending half-life compared to chlorinated analogs .

Biological Activity

The compound 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic organic molecule that has attracted attention in various fields of biological research. Its unique structural features, including a fluorobenzyl group and a thioether linkage, suggest potential applications in medicinal chemistry and biochemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClFN2S
  • Molecular Weight : 246.73 g/mol
  • CAS Number : 282104-32-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Protein Interactions : This compound is known to act as a biochemical probe, interacting with various proteins and enzymes involved in cellular processes. The imidazole ring enhances its binding affinity to target sites due to its polar nature.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, leading to alterations in metabolic pathways. This inhibition can have downstream effects on cellular signaling and gene expression .
  • Cellular Effects : The compound influences various cell types by modulating signaling pathways related to cell proliferation and apoptosis. Its effects on gene expression have been documented, suggesting a role in regulating cellular responses to external stimuli .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. Studies have shown effective inhibition against certain strains of bacteria and fungi .
  • Antiviral Properties : Preliminary evaluations suggest that this compound may also possess antiviral activity, although detailed mechanisms remain to be elucidated .
  • Potential Antihypertensive Effects : Related studies on imidazole derivatives indicate potential antihypertensive properties through modulation of imidazoline binding sites and adrenergic receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Solubility : The polar nature of the imidazole ring improves solubility in aqueous environments, which is critical for bioavailability .
  • Metabolic Stability : Research indicates that the compound exhibits reasonable metabolic stability when evaluated in human liver microsomes, suggesting lower susceptibility to rapid biotransformation compared to some other imidazole derivatives .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound against pathogenic strains. Results indicated significant inhibition zones compared to control groups .
  • Evaluation in Hypertensive Models : In spontaneously hypertensive rats, compounds similar to this compound were tested for their effects on mean arterial pressure (MAP). Some derivatives showed promising results in reducing MAP through selective receptor interactions .

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